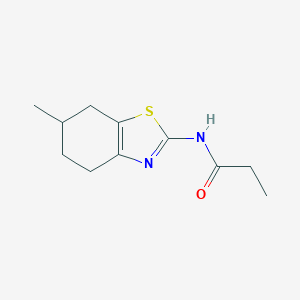
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide, also known as TBNPA, is a chemical compound that belongs to the class of benzothiazoles. TBNPA is widely used as a flame retardant in various industrial applications, including plastics, textiles, and electronics.
Mecanismo De Acción
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide functions as a flame retardant by releasing nitrogen gas when exposed to high temperatures. The nitrogen gas dilutes the oxygen in the surrounding environment, which reduces the flammability of the material. N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide also forms a protective char layer on the surface of the material, which further reduces the spread of flames.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide. However, some studies have suggested that N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide may have toxic effects on aquatic organisms, such as fish and algae. Further research is needed to fully understand the potential environmental impacts of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is a widely used flame retardant in various industrial applications, and it has been shown to be effective in reducing the flammability of materials. However, there are some limitations to its use in lab experiments. N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide can be difficult to handle due to its high melting point and low solubility in water. Additionally, N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide may interfere with some analytical methods, such as gas chromatography.
Direcciones Futuras
There are several future directions for research on N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide. One area of interest is the development of more sustainable and environmentally friendly flame retardants. Researchers are also investigating the potential health effects of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide, including its potential to act as an endocrine disruptor. Additionally, there is a need for further research on the environmental impacts of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide, particularly on aquatic ecosystems.
Conclusion:
In conclusion, N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is a widely used flame retardant that has been extensively studied for its effectiveness in reducing the flammability of materials. However, there are some limitations to its use in lab experiments, and there are concerns about its potential environmental and health impacts. Further research is needed to fully understand the properties and applications of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide, as well as its potential risks and benefits.
Métodos De Síntesis
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide can be synthesized by reacting 2-mercaptobenzothiazole with methylacrylamide in the presence of a base catalyst. The reaction takes place at high temperature and pressure, and the yield of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide has been extensively studied for its flame retardant properties. It has been shown to be effective in reducing the flammability of various materials, including polyurethane foam, polycarbonate, and epoxy resins. N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is also being investigated for its potential as a flame retardant in textiles, such as cotton and polyester.
Propiedades
Nombre del producto |
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide |
|---|---|
Fórmula molecular |
C11H16N2OS |
Peso molecular |
224.32 g/mol |
Nombre IUPAC |
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C11H16N2OS/c1-3-10(14)13-11-12-8-5-4-7(2)6-9(8)15-11/h7H,3-6H2,1-2H3,(H,12,13,14) |
Clave InChI |
KGVIWXNNQJUCQK-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=NC2=C(S1)CC(CC2)C |
SMILES canónico |
CCC(=O)NC1=NC2=C(S1)CC(CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Butyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate](/img/structure/B256540.png)
![Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B256541.png)
![Methyl 2-[(4-methoxybenzoyl)amino]-4-methylpentanoate](/img/structure/B256542.png)

![2-(4-ethyl-1-piperazinyl)-3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B256545.png)




![N'-[3-(2-furyl)acryloyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B256561.png)
![1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B256564.png)

![4-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-5,6-dihydro-1,3-thiazine-6-carboxylic acid](/img/structure/B256569.png)
![5-nitro-1-N',3-N'-bis[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzene-1,3-dicarbohydrazide](/img/structure/B256573.png)